Deacetyl acebutolol
Overview
Description
Deacetyl acebutolol is a cardioselective beta-adrenergic blocker, primarily used in the treatment of hypertension and arrhythmias. It is a metabolite of acebutolol, which is known for its selective action on beta-1 adrenergic receptors, reducing heart rate and blood pressure by blocking the effects of epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deacetyl acebutolol involves the deacetylation of acebutolol. Acebutolol itself is synthesized through a multi-step process that includes the reaction of 4-acetylphenol with isopropylamine, followed by the addition of a butyryl group. The deacetylation process typically involves hydrolysis under acidic or basic conditions to remove the acetyl group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Deacetyl acebutolol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different pharmacological properties .
Scientific Research Applications
Deacetyl acebutolol has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of beta-blockers and their metabolites.
Biology: Research on its effects on cellular pathways and receptor binding.
Medicine: Studies on its efficacy and safety in treating cardiovascular diseases.
Industry: Used in the development of new beta-blockers and related pharmaceuticals
Mechanism of Action
Deacetyl acebutolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action inhibits the binding of epinephrine, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors on cardiac tissue, and the pathways involved are those regulating cardiac output and vascular resistance .
Comparison with Similar Compounds
Atenolol: Another cardioselective beta-blocker with similar uses but different pharmacokinetics.
Metoprolol: Similar in action but with a different metabolic pathway.
Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors
Uniqueness: Deacetyl acebutolol is unique due to its selective action on beta-1 receptors and its specific metabolic pathway, which results in fewer side effects compared to non-selective beta-blockers .
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-5-16(20)18-13-6-8-15(9-7-13)21-11-14(19)10-17-12(2)3/h6-9,12,14,17,19H,4-5,10-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQPDJRQGAJVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27783-53-5 | |
Record name | Deacetyl acebutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027783535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE639K77GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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